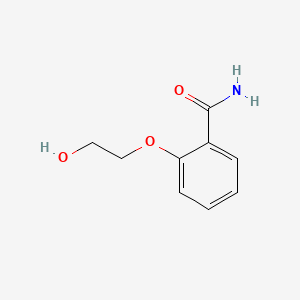

2-(2-Hydroxyethoxy)benzamide

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-(2-hydroxyethoxy)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c10-9(12)7-3-1-2-4-8(7)13-6-5-11/h1-4,11H,5-6H2,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKHALQJNHJAYRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)N)OCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70213589 | |

| Record name | Benzamide, o-(beta-hydroxy)ethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70213589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63906-79-6 | |

| Record name | Benzamide, o-(beta-hydroxy)ethoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063906796 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzamide, o-(beta-hydroxy)ethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70213589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-hydroxyethoxy)benzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 2 Hydroxyethoxy Benzamide and Its Analogues

Amide Bond Formation Strategies

The creation of the amide bond in 2-(2-hydroxyethoxy)benzamide can be approached from two principal directions: the direct coupling of a carboxylic acid with an amine or the reaction of an ester with an amine.

Carboxylic Acid Activation and Amine Coupling Reactions

A prevalent method for forming the benzamide (B126) moiety is the direct amidation of 2-(2-hydroxyethoxy)benzoic acid. This process typically requires the activation of the carboxylic acid to facilitate the nucleophilic attack by ammonia (B1221849) or an ammonia equivalent. Various coupling reagents have been developed to promote this reaction, offering a range of conditions and efficiencies.

Commonly used coupling agents include carbodiimides such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to minimize side reactions and racemization in chiral substrates. libretexts.org The reaction proceeds by the formation of a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine.

Another effective approach involves the use of phosphonium (B103445) or uronium-based reagents like Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU). These reagents convert the carboxylic acid into a reactive ester in situ, which then smoothly reacts with the amine to form the desired amide.

The direct conversion of carboxylic acids to amides can also be achieved using dehydrating agents. For instance, titanium(IV) chloride (TiCl4) has been shown to be an effective mediator for the amidation of benzoic acids with amines under relatively mild conditions. nih.gov Similarly, boronic acid derivatives have emerged as catalysts for direct amidation, offering a metal-free alternative. Current time information in Bangalore, IN.google.com

Table 1: Representative Reagents for Carboxylic Acid Activation and Amine Coupling

| Reagent System | Typical Solvent | Temperature (°C) | General Applicability |

| EDC/HOBt | DMF, DCM | 0 to RT | Broad, common in peptide synthesis |

| HATU/DIPEA | DMF, NMP | RT | Highly efficient, for challenging couplings |

| TiCl4 | Pyridine (B92270) | 85 | Effective for various benzoic acids |

| B(OCH2CF3)3 | MeCN | 80-100 | Metal-free, broad substrate scope |

Ester-Amine Exchange Methodologies

An alternative route to the amide bond is through the aminolysis of an ester, a process known as ester-amine exchange. In this method, a methyl or ethyl ester of 2-(2-hydroxyethoxy)benzoic acid is treated with ammonia or an amine. google.com This reaction is typically driven by heating the reactants together, often without a catalyst, although the reaction can be slow. google.com The process involves the nucleophilic addition of the amine to the ester carbonyl group, followed by the elimination of the alkoxy group.

This methodology can be particularly useful when the corresponding carboxylic acid is difficult to handle or when selective amidation is required in the presence of other reactive functional groups. The reaction can be performed with aqueous ammonia or with a solution of ammonia in an alcohol. For the synthesis of N-substituted benzamides, primary or secondary amines can be used instead of ammonia.

Etherification and Hydroxyethoxy Moiety Introduction

The introduction of the 2-hydroxyethoxy group onto the phenolic oxygen of a salicylamide (B354443) or salicylic (B10762653) acid precursor is a critical step in the synthesis. This is typically achieved through etherification reactions.

Reaction of Hydroxybenzamide Precursors with Ethylene (B1197577) Glycol Derivatives

The Williamson ether synthesis is a classic and widely used method for forming ethers. libretexts.orgwikipedia.orgyoutube.commasterorganicchemistry.com In the context of this compound synthesis, this would involve the reaction of a salicylamide (2-hydroxybenzamide) with a suitable ethylene glycol derivative, such as 2-chloroethanol (B45725) or 2-bromoethanol (B42945). The reaction is carried out in the presence of a base, which deprotonates the phenolic hydroxyl group of the salicylamide to form a more nucleophilic phenoxide ion. This phenoxide then displaces the halide from the ethylene glycol derivative in an SN2 reaction.

Common bases used for this purpose include sodium hydroxide (B78521) (NaOH), potassium carbonate (K2CO3), and sodium hydride (NaH). thieme-connect.de The choice of solvent is also important, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) often being preferred to facilitate the SN2 reaction.

Another approach involves the use of ethylene oxide. The reaction of salicylamide with ethylene oxide under basic or acidic catalysis can also yield the desired this compound. However, this method can sometimes lead to the formation of poly(ethylene glycol) side products.

Selective Alkylation and Glycolation Approaches

Achieving selective O-alkylation at the phenolic hydroxyl group without affecting the amide functionality is crucial. The higher acidity of the phenolic proton compared to the amide N-H protons generally allows for selective deprotonation and subsequent alkylation under controlled basic conditions. google.com

For instance, using a moderately strong base like potassium carbonate can selectively deprotonate the phenol (B47542) in the presence of the amide. thieme-connect.de The choice of the alkylating agent is also significant. Reagents like 2-haloethanols or ethylene carbonate are commonly employed for introducing the hydroxyethoxy moiety. thieme-connect.de

Synthesis of Substituted this compound Derivatives

The synthesis of substituted this compound derivatives follows similar principles, with the substituents being introduced either on the aromatic ring or at the amide nitrogen.

For derivatives substituted on the benzene (B151609) ring, the synthesis would start from an appropriately substituted salicylic acid or salicylamide. A variety of substituted salicylic acids are commercially available or can be synthesized through established aromatic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions, followed by functional group interconversions.

For N-substituted derivatives, the amidation step would utilize a primary or secondary amine instead of ammonia. For example, the reaction of 2-(2-hydroxyethoxy)benzoic acid with an aniline (B41778) derivative would yield an N-aryl-2-(2-hydroxyethoxy)benzamide. The choice of coupling reagents and reaction conditions for these N-substituted amidations is similar to those used for the synthesis of the parent compound.

The synthesis of more complex analogs, such as those with additional functional groups on the hydroxyethoxy moiety, would require the use of appropriately modified ethylene glycol derivatives in the etherification step.

Strategies for Benzene Ring Functionalization

The introduction of various substituents onto the benzene ring of this compound and its analogues is a key strategy to modulate their physicochemical and biological properties. Aromatic ring hydroxylation, for instance, can lead to metabolites with altered pharmacological activity. nih.gov The position of these functional groups is dictated by the electronic and steric effects of the existing substituents on the aromatic ring. nih.gov

Common functionalization reactions for the benzene ring include electrophilic aromatic substitution, such as nitration, halogenation, and Friedel-Crafts reactions, followed by further transformations. For example, a nitro group can be reduced to an amino group, which can then be diazotized and converted to a wide range of other functionalities.

In the context of related benzamide structures, the synthesis of substituted N-(benzyl carbamoyl)-2-hydroxybenzamides has been achieved from corresponding substituted 2-thioxo-1,3-benzoxazines. nih.gov This highlights a method where the benzene ring is pre-functionalized before the formation of the amide linkage. Similarly, the synthesis of 2-(hydroxyphenoxy) benzamide derivatives has been demonstrated with various substituents on the benzene ring, where electron-withdrawing groups generally resulted in slightly higher yields than electron-donating groups. nih.gov

Modifications on the Amide Nitrogen and Hydroxyethoxy Chain

Modifications to the amide nitrogen and the hydroxyethoxy chain of this compound allow for the exploration of a wider chemical space and the potential for new applications.

Amide Nitrogen Modifications: The primary amide of this compound can be converted to secondary or tertiary amides through N-alkylation or N-arylation reactions. For instance, in the synthesis of related benzamides, various substituted primary and secondary amines have been used in an amine-ester exchange reaction with ortho-phenoxybenzoic acid methyl ester to produce a range of N-substituted benzamides. nih.govmdpi.com The use of coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (B1436442) (HOBt) can facilitate the formation of the amide bond between a carboxylic acid and an amine, a common strategy for creating N-substituted amides. nih.gov

Hydroxyethoxy Chain Modifications: The terminal hydroxyl group of the hydroxyethoxy chain offers a reactive site for further functionalization. It can undergo esterification or etherification to introduce a variety of functional groups. For example, the synthesis of N-[N'-(2-hydroxy-2,2-diphenylacethyl)hydrazinomethyl]benzamide involved the reaction of a hydrazide with a benzamidomethylating agent, showcasing a modification at a position analogous to the hydroxyethoxy chain. researchgate.net Furthermore, the synthesis of related compounds like N-[2-hydroxy-2-(2-hydroxyethoxy)ethyl]benzamide demonstrates the possibility of extending the chain and introducing additional hydroxyl groups. nih.gov

Optimization of Reaction Conditions and Synthetic Yields

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are typically optimized include the choice of solvent, catalyst, temperature, and reaction time.

In the synthesis of related benzamide derivatives, extensive studies on the optimization of reaction conditions have been reported. For the synthesis of N-(pyridin-2-yl)benzamide, for example, various solvents, reaction temperatures, and catalyst concentrations were screened. researchgate.net It was found that performing the reaction under solvent-free conditions at 110 °C with 20 mol% of an iodine-alumina catalyst gave the highest yield of 82%. researchgate.net

For the PhIO-mediated oxidation reaction to synthesize 2-(hydroxyphenoxy) benzamide derivatives, trifluoroacetic acid (TFA) was found to be the optimal solvent, with a substrate-to-oxidant ratio of 1:2 at room temperature. nih.gov Polar aprotic solvents like THF, chloroform, 1,4-dioxane, and acetonitrile were found to be ineffective. nih.gov The following table summarizes the optimization of reaction conditions for the synthesis of a generic N-substituted benzamide, illustrating the systematic approach to improving synthetic yields.

| Entry | Solvent | Catalyst (mol%) | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Water | 10 | Room Temp | 24 | No reaction |

| 2 | Acetonitrile | 10 | 80 | 12 | 45 |

| 3 | Toluene | 10 | 110 | 12 | 60 |

| 4 | Dioxane | 20 | 100 | 8 | 74 |

| 5 | Solvent-free | 20 | 110 | 2 | 82 |

| 6 | Solvent-free | 30 | 110 | 2 | 83 |

This table is a representative example based on optimization studies for related benzamide syntheses and is intended to illustrate the process. researchgate.net

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In the context of this compound synthesis, several green approaches can be envisioned.

One key area is the use of environmentally benign solvents. Water is an ideal green solvent, and reactions such as the benzamidomethylation of thiols and amines have been successfully carried out in aqueous media. researchgate.net Another approach is the use of catalysts to improve reaction efficiency and reduce waste. For instance, a visible-light-driven photocatalytic oxidation using an organic photocatalyst and molecular oxygen as an inexpensive oxidant has been developed for the synthesis of 2-substituted pyrimidines and benzoxazoles, which are structurally related to benzamides. rsc.org This method avoids the use of stoichiometric and potentially toxic heavy metal oxidants.

Furthermore, solvent-free reaction conditions, as demonstrated in the synthesis of N-(pyridin-2-yl)benzamide, represent a significant green advantage by eliminating solvent waste. researchgate.net The development of a synthetic method for 2-(4-hydroxyphenoxy)benzamide derivatives that is environmentally friendly and free from heavy metals has also been reported, highlighting a trend towards greener synthetic routes in this area. mdpi.com

Chemical Reactivity and Mechanistic Investigations of 2 2 Hydroxyethoxy Benzamide

Reaction Mechanisms of Amide Group Transformations

The amide group of 2-(2-Hydroxyethoxy)benzamide is a key site for chemical modification. Its reactivity is dominated by nucleophilic acyl substitution, though the conditions required are often more forcing than for other carboxylic acid derivatives due to the resonance stabilization of the C-N bond.

Hydrolysis Pathways

Amides are generally stable in neutral water but can be hydrolyzed to their parent carboxylic acid and amine components under acidic or basic conditions with heating. chemistrysteps.comallen.in

Acid-Catalyzed Hydrolysis: Under acidic conditions, the hydrolysis of this compound is initiated by the protonation of the carbonyl oxygen. This step increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by a water molecule. allen.inyoutube.com A subsequent proton transfer from the attacking water molecule to the nitrogen atom forms a good leaving group, ammonia (B1221849) (which is protonated to ammonium (B1175870) under the acidic conditions). The final step involves the collapse of the tetrahedral intermediate and deprotonation to yield 2-(2-hydroxyethoxy)benzoic acid. youtube.com This reaction is generally irreversible because the resulting amine is protonated and no longer nucleophilic. youtube.com

Base-Catalyzed Hydrolysis: In the presence of a strong base, such as aqueous sodium hydroxide (B78521), the hydrolysis proceeds via direct nucleophilic attack of the hydroxide ion on the electrophilic carbonyl carbon. This forms a tetrahedral intermediate. chemistrysteps.com The subsequent step is the elimination of the amide anion (NH₂⁻), which is a very poor leaving group and thus this step is typically slow and requires heat. chemistrysteps.com The reaction is driven forward by an irreversible acid-base reaction between the newly formed carboxylic acid and the strongly basic amide anion, resulting in a carboxylate salt and ammonia. chemistrysteps.com An acidic workup is then required to protonate the carboxylate and isolate the final 2-(2-hydroxyethoxy)benzoic acid product.

| Reaction Type | Reagents and Conditions | Products | Mechanism Notes |

|---|---|---|---|

| Acid-Catalyzed Hydrolysis | H₂O, H₂SO₄ (or other strong acid), Heat | 2-(2-Hydroxyethoxy)benzoic acid, Ammonium salt (NH₄⁺) | Protonation of carbonyl oxygen activates the carbonyl carbon for nucleophilic attack by water. |

| Base-Catalyzed Hydrolysis | 1. NaOH (aq), Heat 2. H₃O⁺ (workup) | 2-(2-Hydroxyethoxy)benzoic acid, Ammonia (NH₃) | Direct nucleophilic attack by OH⁻, followed by elimination of NH₂⁻ and a final acidic workup. |

N-Alkylation and Acylation Reactions

The nitrogen atom of the amide can act as a nucleophile, although it is significantly less reactive than an amine nitrogen.

N-Alkylation: The direct N-alkylation of primary amides can be challenging but is achievable. The reaction typically proceeds via an Sₙ2 mechanism where the amide, often deprotonated first by a strong base to form an amidate anion, attacks an alkyl halide. This increases the nucleophilicity of the nitrogen, facilitating the displacement of the halide. Another approach involves transition-metal-catalyzed methods, such as the "borrowing hydrogen" strategy, which uses alcohols as alkylating agents in the presence of a catalyst like palladium. researchgate.net

N-Acylation: N-acylation involves the introduction of an acyl group onto the amide nitrogen. This generally requires the use of highly reactive acylating agents, such as acid chlorides or anhydrides, often in the presence of a base. The reaction proceeds through a nucleophilic acyl substitution mechanism. Alternatively, coupling agents commonly used in peptide synthesis, such as 1-Hydroxybenzotriazole (B26582) (HOBt) or uronium salts, can be employed to facilitate the reaction with a carboxylic acid. arkat-usa.org

| Reaction Type | Typical Reagents | General Product |

|---|---|---|

| N-Alkylation | 1. Strong Base (e.g., NaH) 2. Alkyl Halide (R-X) | N-Alkyl-2-(2-hydroxyethoxy)benzamide |

| N-Acylation | Acyl Chloride (RCOCl) or Anhydride ((RCO)₂O), Base | N-Acyl-2-(2-hydroxyethoxy)benzamide |

Transformations Involving the Hydroxyethoxy Moiety

The terminal primary hydroxyl group and the ether linkage of the hydroxyethoxy side chain offer additional sites for chemical modification.

Oxidation Reactions of the Hydroxyl Group

The primary alcohol of the hydroxyethoxy group can be oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. bham.ac.uk

Partial Oxidation to Aldehyde: Controlled oxidation to the corresponding aldehyde, 2-(2-oxoethoxy)benzamide, requires the use of mild oxidizing agents. Reagents such as Pyridinium chlorochromate (PCC) in an anhydrous solvent like dichloromethane (B109758) (CH₂Cl₂) are effective. Alternatively, using a strong oxidant like acidified potassium dichromate (K₂Cr₂O₇) requires immediate distillation of the aldehyde product as it forms to prevent over-oxidation. chemistryguru.com.sgscience-revision.co.uk This is feasible if the aldehyde has a lower boiling point than the starting alcohol.

Full Oxidation to Carboxylic Acid: Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or potassium dichromate (K₂Cr₂O₇) in acidic solution with heating, will oxidize the primary alcohol completely to a carboxylic acid. science-revision.co.uk The reaction proceeds through the intermediate aldehyde, which is rapidly oxidized further under these conditions to yield (2-benzamidophenoxy)acetic acid.

| Reaction Type | Reagents and Conditions | Product |

|---|---|---|

| Partial Oxidation | Pyridinium chlorochromate (PCC), CH₂Cl₂ | 2-(2-Oxoethoxy)benzamide (Aldehyde) |

| Full Oxidation | K₂Cr₂O₇ / H₂SO₄ (aq), Heat | (2-Benzamidophenoxy)acetic acid (Carboxylic Acid) |

Derivatization of the Hydroxyl Group (e.g., Esterification, Etherification)

The terminal hydroxyl group readily undergoes reactions typical of primary alcohols, including esterification and etherification.

Esterification: Esters can be formed by reacting this compound with a carboxylic acid in the presence of an acid catalyst, such as concentrated sulfuric acid (Fischer esterification). chemguide.co.ukmasterorganicchemistry.com The reaction is an equilibrium process and can be driven to completion by removing water as it forms. For a more rapid and non-reversible reaction, more reactive carboxylic acid derivatives like acid chlorides or anhydrides are used, typically in the presence of a non-nucleophilic base like pyridine (B92270) to neutralize the HCl byproduct.

Etherification: The Williamson ether synthesis is a common method for converting the hydroxyl group into an ether linkage. masterorganicchemistry.comwikipedia.org This Sₙ2 reaction involves two steps: first, the deprotonation of the hydroxyl group with a strong base (e.g., sodium hydride, NaH) to form a nucleophilic alkoxide ion. Second, the alkoxide attacks an alkyl halide (or other substrate with a good leaving group, like a tosylate), displacing the halide to form the new ether. wikipedia.orgbyjus.com

| Reaction Type | Reagents and Conditions | Product Class |

|---|---|---|

| Esterification (Fischer) | Carboxylic Acid (RCOOH), H₂SO₄ (cat.), Heat | Ester |

| Esterification (from Acyl Chloride) | Acyl Chloride (RCOCl), Pyridine | Ester |

| Etherification (Williamson) | 1. NaH 2. Alkyl Halide (R'-X) | Ether |

Cleavage Reactions of the Ether Linkage

Ethers are generally unreactive, but the C-O bond can be cleaved under harsh conditions using strong acids. libretexts.orgmasterorganicchemistry.com

Acid-Catalyzed Cleavage: The ether linkage in this compound can be broken by heating with strong mineral acids, particularly hydrobromic acid (HBr) or hydroiodic acid (HI). wikipedia.orglibretexts.org The reaction mechanism begins with the protonation of the ether oxygen, converting the alkoxy group into a good leaving group (an alcohol). masterorganicchemistry.com A nucleophilic halide ion (Br⁻ or I⁻) then attacks one of the adjacent carbon atoms. For a primary ether like this, the attack occurs via an Sₙ2 mechanism at the less sterically hindered carbon of the ethyl group. This cleavage would yield 2-hydroxybenzamide (salicylamide) and 2-bromoethanol (B42945) (or 2-iodoethanol). If an excess of the acid is used, the newly formed alcohol (2-bromoethanol) can be further converted to a dihaloalkane (1,2-dibromoethane).

| Reaction Type | Reagents and Conditions | Initial Cleavage Products |

|---|---|---|

| Acid-Catalyzed Cleavage | Conc. HBr or HI, Heat | 2-Hydroxybenzamide and 2-Bromoethanol (or 2-Iodoethanol) |

Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the benzene ring with an electrophile. wikipedia.orgmasterorganicchemistry.com The regiochemical outcome of such reactions on this compound is determined by the combined directing effects of the two substituents: the 2-(hydroxyethoxy) group and the 1-benzamide group.

Directing Effects of Substituents:

2-(2-Hydroxyethoxy) Group (-OCH₂CH₂OH): As an alkoxy group, this substituent is a powerful activating group and an ortho, para-director. masterorganicchemistry.compressbooks.publeah4sci.com The oxygen atom donates electron density to the aromatic ring via a resonance effect (+M), increasing the nucleophilicity of the carbons at the ortho and para positions. pressbooks.publibretexts.org

1-Benzamide Group (-CONH₂): The primary amide group is a deactivating group and a meta-director. masterorganicchemistry.com The carbonyl function withdraws electron density from the ring through resonance (-M), making the ring less reactive and directing incoming electrophiles to the meta position. pressbooks.pubyoutube.com

Predicted Regioselectivity: In molecules with competing directing groups, the more powerful activating group typically controls the position of substitution. In this case, the strongly activating hydroxyethoxy group will direct incoming electrophiles to the positions ortho and para to itself. The available positions are C3 (ortho) and C5 (para). The C1 and C2 positions are already substituted. Therefore, electrophilic attack is predicted to occur predominantly at the C3 and C5 positions, likely yielding a mixture of isomers.

The following table outlines the predicted major products for several common electrophilic aromatic substitution reactions based on these directing principles.

| Reaction Type | Reagents | Predicted Major Product(s) |

| Nitration | Conc. HNO₃, Conc. H₂SO₄ | 2-(2-Hydroxyethoxy)-3-nitrobenzamide and 2-(2-Hydroxyethoxy)-5-nitrobenzamide |

| Bromination | Br₂, FeBr₃ | 3-Bromo-2-(2-hydroxyethoxy)benzamide and 5-Bromo-2-(2-hydroxyethoxy)benzamide |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 3-Acyl-2-(2-hydroxyethoxy)benzamide and 5-Acyl-2-(2-hydroxyethoxy)benzamide |

| Sulfonation | Fuming H₂SO₄ | This compound-3-sulfonic acid and this compound-5-sulfonic acid |

Intramolecular Cyclization and Rearrangement Pathways

The structure of this compound contains nucleophilic (the hydroxyl group) and electrophilic (the amide carbonyl) centers in proximity, making intramolecular cyclization a plausible reaction pathway under appropriate conditions. Such reactions are valuable for the synthesis of heterocyclic compounds. mdpi.comresearchgate.net

Intramolecular O-Acylation: The most probable cyclization pathway involves the nucleophilic attack of the terminal hydroxyl group of the ethoxy chain onto the electrophilic carbonyl carbon of the amide. This reaction, typically catalyzed by acid or base, would result in the formation of a seven-membered heterocyclic ring system, specifically a dibenzo[b,f] Current time information in Bangalore, IN.acs.orgoxazepine derivative, namely 3,4-dihydro-2H-benzo[b] Current time information in Bangalore, IN.acs.orgoxazepin-5-one. The formation of seven-membered rings can be challenging but is a known process in organic synthesis. bohrium.comnih.govrsc.org

Other Potential Pathways: While less likely for this specific substrate, related cyclization reactions for benzamides are well-established.

Bischler-Napieralski Reaction: This reaction typically involves the cyclization of β-arylethylamides to form dihydroisoquinolines using a strong dehydrating agent. wikipedia.orgnrochemistry.com Its application to this compound is not directly feasible as it lacks the required β-arylethylamine backbone.

Pictet-Spengler Reaction: This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by ring closure. wikipedia.orgjh.edu Like the Bischler-Napieralski reaction, it is not directly applicable to the parent structure of this compound.

The potential intramolecular cyclization pathways are summarized in the table below.

| Pathway Name | Description | Required Conditions (Hypothetical) | Resulting Structure |

| Intramolecular O-Acylation | The terminal -OH group attacks the amide carbonyl carbon. | Acid or Base Catalysis, Heat | 3,4-Dihydro-2H-benzo[b] Current time information in Bangalore, IN.acs.orgoxazepin-5-one |

| Cyclization onto Aromatic Ring | The hydroxyl group attacks an activated position on the benzene ring (e.g., after electrophilic substitution). | Strong acid, specific substrate activation | Fused heterocyclic system |

Derivatization and Structural Elaboration of 2 2 Hydroxyethoxy Benzamide Scaffolds

Synthesis of Novel Benzamide (B126) Analogues with Varied Substituents

The synthesis of novel benzamide analogues from the 2-(2-hydroxyethoxy)benzamide scaffold can be systematically approached by introducing a variety of substituents onto the aromatic ring or by modifying the amide group itself. These modifications can significantly impact the molecule's electronic properties, conformation, and intermolecular interactions.

The primary design principle for achieving structural diversity involves the strategic placement of electron-donating or electron-withdrawing groups on the benzamide ring. This can be accomplished through electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts acylation and alkylation, on a suitably protected precursor of this compound. The positions of these substituents are crucial in modulating the reactivity and biological profile of the resulting analogues. For instance, substitution at the para-position relative to the amide group can have a different electronic effect compared to substitution at the ortho- or meta-positions.

Another key design strategy involves the modification of the amide nitrogen. N-alkylation or N-arylation can introduce steric bulk and alter the hydrogen bonding capabilities of the amide group. The choice of alkyl or aryl groups can range from simple methyl or ethyl groups to more complex cyclic or polycyclic systems, thereby expanding the chemical space of the derivatives.

The following table illustrates potential substitutions on the benzamide ring:

| Position of Substitution | Type of Substituent | Potential Functional Groups |

| C4 (para to amide) | Electron-donating | -OCH3, -N(CH3)2, -CH3 |

| C4 (para to amide) | Electron-withdrawing | -NO2, -CN, -CF3, -Cl |

| C5 | Electron-donating | -OCH3, -N(CH3)2, -CH3 |

| C5 | Electron-withdrawing | -NO2, -CN, -CF3, -Br |

The integration of heterocyclic rings into the this compound structure is a powerful strategy for introducing novel chemical and biological properties. Heterocycles can act as bioisosteres of phenyl rings, enhance solubility, and provide additional hydrogen bonding donors or acceptors.

One approach involves the direct linkage of a heterocyclic ring to the benzamide nucleus. This can be achieved through cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, by first introducing a halogen onto the benzamide ring. A wide array of heterocyclic boronic acids or amines can then be coupled to introduce moieties like pyridine (B92270), pyrimidine, thiophene, or furan.

Alternatively, the amide nitrogen can be part of a heterocyclic system. For example, reacting 2-(2-hydroxyethoxy)benzoic acid with a heterocyclic amine, such as aminothiazole or aminopyrazole, would yield derivatives where the amide is directly connected to the heterocycle. This approach has been successfully employed in the synthesis of other benzamide-based compounds. google.com For instance, 2-hydroxybenzoic acid has been condensed with 2-amino-4-alkoxycarbonyl-1,3-thiazole to produce 2-hydroxybenzoylaminothiazole derivatives. google.com

A plausible synthetic route could involve the initial synthesis of 2-(2-hydroxyethoxy)benzoic acid, followed by its activation to an acid chloride or ester, and subsequent reaction with a desired heterocyclic amine.

| Heterocyclic Moiety | Point of Attachment | Potential Synthetic Method |

| Pyridine | C4 of Benzamide | Suzuki Coupling |

| Thiazole | Amide Nitrogen | Amide bond formation |

| Benzimidazole (B57391) | C2 of Phenyl Ring | Reaction with o-phenylenediamine |

| Triazole | Side Chain | Click Chemistry |

Exploration of Extended Polyether Chains

The 2-hydroxyethoxy side chain offers a prime location for structural elaboration. The length and nature of this polyether chain can be modified to influence properties such as solubility, lipophilicity, and conformational flexibility.

The most direct method for extending the polyether chain is through Williamson ether synthesis. The terminal hydroxyl group of this compound can be deprotonated with a mild base to form an alkoxide, which can then be reacted with a variety of haloalkanes or tosylated alcohols. This allows for the stepwise addition of ethylene (B1197577) glycol units or the introduction of longer alkyl chains with or without further functionalization.

For example, reacting the sodium alkoxide of this compound with 2-chloroethanol (B45725) would yield the corresponding triethylene glycol derivative. This process can be repeated to build longer polyether chains. The use of different chloroalkoxyalcohols could introduce varied lengths and branching in the polyether side chain.

The following table outlines potential extended polyether chains:

| Reagent | Resulting Chain |

| 2-Chloroethanol | -O(CH2CH2O)2H |

| 1-Bromo-3-methoxypropane | -OCH2CH2OCH2CH2CH2OCH3 |

| 2-(2-Chloroethoxy)ethanol | -O(CH2CH2O)3H |

Generation of Multifunctionalized Derivatives for Specific Research Applications

By combining the derivatization strategies discussed above, multifunctionalized derivatives of this compound can be generated for specific research purposes. For example, a derivative could be synthesized with a fluorescent tag for imaging applications, a reactive group for covalent labeling of biomolecules, or a chelating moiety for metal ion sensing.

The terminal hydroxyl group is a convenient handle for introducing such functionalities. It can be esterified with a fluorescent carboxylic acid like fluorescein (B123965) isothiocyanate (FITC) or a biotin (B1667282) derivative for affinity-based studies. Alternatively, it can be converted to an azide (B81097) or alkyne to participate in "click chemistry" reactions, allowing for facile conjugation to other molecules.

Furthermore, the aromatic ring can be functionalized with groups that impart specific properties. For instance, the introduction of a nitro group, which can be subsequently reduced to an amine, provides a site for further chemical modification. This amine could then be acylated or coupled with other molecules of interest.

Development of Precursors for More Complex Molecular Architectures

The this compound scaffold can serve as a valuable precursor for the synthesis of more complex molecular architectures. The inherent functionalities can be used as starting points for ring-closing reactions or for the construction of macrocyclic structures.

For example, if a second reactive group is introduced onto the benzamide ring or at the terminus of the polyether chain, an intramolecular reaction could lead to the formation of a macrocycle. The synthesis of such macrocycles often relies on high-dilution conditions to favor the intramolecular cyclization over intermolecular polymerization.

The terminal hydroxyl group and the amide N-H can also participate in condensation reactions with suitable difunctional reagents to build larger, more elaborate structures. For instance, reaction with a diisocyanate could lead to the formation of polymeric materials with repeating this compound units.

The development of such precursors requires careful planning of the synthetic route to ensure that the desired reactive groups are introduced at the appropriate positions and are compatible with the subsequent reaction conditions.

Advanced Spectroscopic and Diffraction Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity

Predicted ¹H NMR data suggests a characteristic set of signals corresponding to the aromatic and aliphatic protons in 2-(2-Hydroxyethoxy)benzamide. The aromatic protons on the benzene (B151609) ring are expected to appear in the downfield region, typically between 7.0 and 8.0 ppm, with their multiplicity and exact shifts influenced by the ortho-substituents. The protons of the hydroxyethoxy group would be found in the more upfield region. The methylene (B1212753) protons adjacent to the ether oxygen (O-CH₂) and the terminal methylene protons adjacent to the hydroxyl group (CH₂-OH) would likely resonate at distinct chemical shifts, with the former being more deshielded. The hydroxyl proton and the amide protons would present as broad singlets, with their chemical shifts being highly dependent on the solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) |

|---|---|

| Aromatic (C₆H₄) | 7.0 - 8.0 |

| Methylene (O-CH₂) | ~4.2 |

| Methylene (CH₂-OH) | ~3.8 |

| Hydroxyl (OH) | Variable |

| Amide (NH₂) | Variable |

Note: These are estimated values and may vary based on the solvent and experimental conditions.

The carbon framework of this compound, as would be revealed by ¹³C NMR spectroscopy, consists of distinct signals for the aromatic carbons, the carbonyl carbon of the amide, and the two aliphatic carbons of the hydroxyethoxy side chain. The carbonyl carbon is expected to be the most downfield signal, typically above 160 ppm. The aromatic carbons would resonate in the 110-160 ppm range, with the carbon attached to the ether linkage appearing at a higher chemical shift. The two methylene carbons would be found in the upfield region, generally between 60 and 75 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Carbonyl (C=O) | > 160 |

| Aromatic (C-O) | ~157 |

| Aromatic (CH) | 110 - 135 |

| Methylene (O-CH₂) | ~70 |

| Methylene (CH₂-OH) | ~61 |

Note: These are estimated values and may vary based on the solvent and experimental conditions.

To unambiguously assign the proton and carbon signals and to piece together the molecular structure, two-dimensional NMR techniques are indispensable.

COSY (Correlation Spectroscopy) would reveal the coupling relationships between adjacent protons. For this compound, cross-peaks would be expected between the coupled aromatic protons and between the protons of the two methylene groups in the hydroxyethoxy chain.

HSQC (Heteronuclear Single Quantum Coherence) spectroscopy would establish the direct one-bond correlations between protons and their attached carbons. This would definitively link the proton signals of the aromatic ring and the methylene groups to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation) provides crucial information about longer-range (2-3 bond) couplings between protons and carbons. This would be instrumental in confirming the connection of the hydroxyethoxy group to the benzene ring via the ether linkage and the position of the amide group. For instance, correlations would be expected from the O-CH₂ protons to the aromatic carbon C-O and from the aromatic protons to the carbonyl carbon.

Detailed experimental 2D NMR data for this compound are not available in the public domain.

Mass Spectrometry (MS) for Accurate Mass and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a compound, which aids in its identification and structural elucidation. The PubChemLite database provides predicted collision cross-section data for various adducts of this compound. uni.lu

Table 3: Predicted Collision Cross Section (CCS) Data for this compound Adducts

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 182.08118 | 137.1 |

| [M+Na]⁺ | 204.06312 | 144.0 |

| [M-H]⁻ | 180.06662 | 139.1 |

| [M+NH₄]⁺ | 199.10772 | 155.8 |

| [M+K]⁺ | 220.03706 | 142.2 |

| [M+H-H₂O]⁺ | 164.07116 | 131.1 |

Data sourced from PubChemLite, calculated using CCSbase. uni.lu

The fragmentation of this compound under electron ionization would likely involve initial loss of the amide group (-NH₂) or cleavage of the ether bond. The loss of the hydroxyethoxy side chain would also be a probable fragmentation pathway. A detailed experimental mass spectrum and fragmentation analysis have not been found in the literature.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Identification

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule through their characteristic vibrational modes. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the O-H stretch of the alcohol, the N-H stretches of the primary amide, the C=O stretch of the amide (Amide I band), and the N-H bend of the amide (Amide II band). Aromatic C-H and C=C stretching vibrations, as well as C-O ether stretching, would also be present.

Table 4: Expected Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Alcohol | O-H stretch | 3200-3600 (broad) |

| Amide | N-H stretch | 3100-3500 |

| Aromatic | C-H stretch | 3000-3100 |

| Amide | C=O stretch (Amide I) | ~1650 |

| Amide | N-H bend (Amide II) | ~1600 |

| Aromatic | C=C stretch | 1450-1600 |

| Ether | C-O stretch | 1050-1250 |

Note: These are general ranges and the exact positions can vary.

A comprehensive experimental IR and Raman spectral analysis with specific band assignments for this compound is not available in the surveyed literature.

X-ray Diffraction (XRD) for Solid-State Molecular and Crystal Structure Determination

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional arrangement of atoms in the solid state, providing precise bond lengths, bond angles, and information about intermolecular interactions such as hydrogen bonding. A search of crystallographic databases did not yield a crystal structure for this compound. Therefore, detailed information on its solid-state conformation, crystal packing, and hydrogen bonding network remains to be experimentally determined.

Computational and Theoretical Investigations of 2 2 Hydroxyethoxy Benzamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the electronic structure and properties of molecules. These methods, rooted in quantum mechanics, offer a detailed view of molecular geometries and energies.

Density Functional Theory (DFT) for Electronic Structure and Optimized Geometries

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. scispace.com It is a powerful tool for predicting the optimized geometry and electronic properties of molecules like 2-(2-Hydroxyethoxy)benzamide. DFT calculations, in principle, can be exact but rely on approximations for the exchange-correlation functional. scispace.com

Theoretical calculations for similar benzamide (B126) derivatives have been performed using methods like B3LYP with various basis sets to determine optimized geometrical parameters. researchgate.net For instance, in a study on 2-chloro-N-(diethylcarbamothioyl)benzamide, the molecular geometry was calculated using both Hartree-Fock and DFT (B3LYP) methods with 3-21G and 6-31G(d) basis sets, and the results were compared with experimental X-ray diffraction data. nih.gov Such studies show that calculated geometric parameters often align well with experimental findings. nih.gov

The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, are also key parameters derived from DFT calculations. These orbitals are crucial in determining the chemical reactivity and electronic transitions within the molecule. researchgate.netaalto.fi

Ab Initio Methods for High-Accuracy Electronic Structure

Ab initio methods are quantum chemistry calculations that rely on first principles, without the inclusion of experimental data. chemeurope.com These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MPn), and coupled cluster (CC) theory, aim for high accuracy in determining the electronic structure. chemeurope.com While computationally more demanding than DFT, ab initio methods can provide a more precise description of the electronic wave function and energy. chemeurope.com

For complex molecules, a combination of methods is often employed. For example, a study on azo dyes derived from salicylamide (B354443) and other benzoic acid derivatives utilized both HF and DFT levels of theory with the standard 6-31G* basis set to investigate their optimized geometries. nih.gov The choice of method often represents a compromise between desired accuracy and computational feasibility. nih.gov

Conformational Analysis and Energy Minima

The flexibility of the 2-(2-hydroxyethoxy) side chain and its interaction with the benzamide group lead to multiple possible conformations for this compound. Conformational analysis aims to identify the most stable three-dimensional arrangements of the molecule, which correspond to energy minima on the potential energy surface.

A crystal structure study of a related compound, 2-Hydroxy-N-(2-hydroxyethyl)benzamide, revealed that nearly all atoms of the molecule reside in the same plane, with the exception of the aliphatic hydroxyl group, which adopts a staggered conformation relative to the phenyl moiety. nih.gov This planarity is attributed to resonance between the amide group and the aromatic system. nih.gov The study also highlighted the presence of an intramolecular hydrogen bond between the hydroxyl group on the aromatic ring and the keto group's oxygen atom. nih.gov Computational potential energy surface scans can be performed by systematically changing specific dihedral angles to identify the most stable conformers. researchgate.net

Molecular Dynamics Simulations for Dynamic Behavior and Flexibility

Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecules. nih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can reveal the flexibility and conformational changes of molecules like this compound over time. researchgate.net

These simulations typically involve placing the molecule in a simulated environment, such as a solvent box, and observing its movements and interactions over a specific period. nih.gov The flexibility of different parts of the molecule can be analyzed by monitoring parameters like root-mean-square deviation (RMSD) of atomic positions. researchgate.net For instance, the flexibility of the ethoxy side chain and the rotational freedom around the amide bond can be quantified.

Molecular Docking Studies for Ligand-Receptor Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial for predicting the binding modes and affinities of potential drug candidates. researchgate.net

In the context of this compound, docking studies could be used to predict how it might interact with a specific protein target. The process involves generating various conformations of the ligand and placing them in the binding site of the receptor. A scoring function is then used to estimate the binding affinity for each pose. nih.govnih.gov For example, a study on N-(2-(3,5-dimethoxyphenyl)benzoxazole-5-yl)benzamide derivatives used molecular docking to understand their binding mechanism to the active site of the COX-2 enzyme. nih.gov Similarly, docking studies of piroxicam (B610120) analogs with HIV integrase have shown interactions with magnesium ions in the active site. nih.gov

Prediction of Spectroscopic Parameters

Computational methods are also employed to predict spectroscopic parameters, which can then be compared with experimental data to validate molecular structures.

NMR Chemical Shifts: Quantum chemical calculations, particularly DFT, can predict Nuclear Magnetic Resonance (NMR) chemical shifts. nih.gov The accuracy of these predictions has significantly improved with the development of advanced computational protocols that can include relativistic, solvent, and dynamic effects. researchgate.net Machine learning models trained on large datasets of experimental and calculated shifts have also emerged as a powerful tool for accurate NMR prediction. nih.govarxiv.org For instance, recent models have achieved mean absolute errors (MAEs) as low as 0.16 ppm for ¹H shifts and 2.05 ppm for ¹³C shifts. arxiv.org

Vibrational Frequencies: Theoretical calculations can also predict the vibrational frequencies that correspond to the infrared (IR) and Raman spectra of a molecule. nih.gov By comparing the calculated vibrational modes with experimental spectra, a detailed assignment of the observed absorption bands can be made. nih.govnih.gov For example, in a study of 2-chloro-N-(diethylcarbamothioyl)benzamide, the vibrational frequencies were calculated using both Hartree-Fock and B3LYP methods, with the scaled B3LYP results showing good agreement with the experimental IR spectrum. nih.gov

Table of Predicted Spectroscopic Data (Hypothetical)

Below is an interactive table showcasing hypothetical predicted spectroscopic data for this compound, based on typical computational outputs.

| Parameter | Predicted Value | Method |

| ¹H NMR Chemical Shift (ppm) | ||

| Aromatic Protons | 6.8 - 7.5 | DFT/B3LYP |

| -OCH₂- (ethoxy) | ~4.2 | DFT/B3LYP |

| -CH₂OH (ethoxy) | ~3.8 | DFT/B3LYP |

| -OH (hydroxyl) | ~5.0 | DFT/B3LYP |

| -NH₂ (amide) | ~7.9, 8.2 | DFT/B3LYP |

| ¹³C NMR Chemical Shift (ppm) | ||

| C=O (amide) | ~168 | DFT/B3LYP |

| Aromatic C-O | ~155 | DFT/B3LYP |

| Aromatic Carbons | 115 - 132 | DFT/B3LYP |

| -OCH₂- (ethoxy) | ~70 | DFT/B3LYP |

| -CH₂OH (ethoxy) | ~61 | DFT/B3LYP |

| Vibrational Frequencies (cm⁻¹) | ||

| N-H Stretch | 3400 - 3500 | B3LYP/6-31G(d) |

| O-H Stretch | 3300 - 3400 | B3LYP/6-31G(d) |

| C-H Stretch (aromatic) | 3000 - 3100 | B3LYP/6-31G(d) |

| C-H Stretch (aliphatic) | 2850 - 2950 | B3LYP/6-31G(d) |

| C=O Stretch | ~1650 | B3LYP/6-31G(d) |

Supramolecular Chemistry and Intermolecular Interactions of 2 2 Hydroxyethoxy Benzamide

Analysis of Hydrogen Bonding Motifs (O-H···O, N-H···O)

The molecular structure of 2-(2-hydroxyethoxy)benzamide, featuring a primary amide (-CONH2) group, a hydroxyl (-OH) group, and an ether oxygen, provides multiple sites for hydrogen bonding. These interactions are the primary driving force for the formation of its supramolecular structures. The key hydrogen bonding motifs involve the hydroxyl and amide protons acting as donors, and the carbonyl, hydroxyl, and ether oxygens acting as acceptors.

In the crystal structures of analogous compounds, such as 2-hydroxy-N-(2-hydroxyethyl)benzamide, a complex network of intermolecular hydrogen bonds is observed. nih.gov For this compound, similar patterns can be anticipated. The amide group's N-H protons can form N-H···O bonds with the carbonyl oxygen of a neighboring molecule, leading to the formation of characteristic amide-amide dimers or chains. cdhfinechemical.com

These varied hydrogen-bonding possibilities can give rise to robust, three-dimensional networks, significantly influencing the crystal packing and the physicochemical properties of the compound. nih.gov

Table 1: Potential Hydrogen Bonding Interactions in this compound

| Donor | Acceptor | Type of Interaction | Significance |

| Amide (N-H) | Carbonyl (C=O) | Intermolecular N-H···O | Formation of dimers and chains |

| Amide (N-H) | Hydroxyl (O-H) | Intermolecular N-H···O | Cross-linking of chains |

| Amide (N-H) | Ether (-O-) | Intermolecular N-H···O | Contributes to 3D network |

| Hydroxyl (O-H) | Carbonyl (C=O) | Intermolecular O-H···O | Strong interaction, stabilization |

| Hydroxyl (O-H) | Hydroxyl (O-H) | Intermolecular O-H···O | Formation of extended chains |

| Hydroxyl (O-H) | Ether (-O-) | Intermolecular O-H···O | Contributes to network complexity |

Investigation of π-Stacking and Other Non-Covalent Interactions in Crystal Packing

In related benzamide (B126) structures, π-π stacking is a frequently observed phenomenon that helps to organize the molecules into layered or columnar arrays. nih.gov Theoretical studies on benzamide derivatives have shown that substituents on the benzene (B151609) ring can modulate the strength of these π-π interactions. nih.gov The hydroxyethoxy group on the ortho position of the benzamide in the title compound can influence the electronic distribution within the ring and thereby affect the nature and geometry of the π-stacking.

In addition to π-stacking, weaker C-H···O and C-H···π interactions also contribute to the cohesion of the crystal structure. The methylene (B1212753) protons of the ethoxy chain and the aromatic C-H protons can act as weak donors, forming hydrogen bonds with the oxygen acceptors or the π-face of the benzene ring of neighboring molecules, further stabilizing the three-dimensional packing. nih.gov

Self-Assembly Phenomena in Solution and Solid State

The ability of this compound to form well-defined supramolecular structures through directional hydrogen bonds and π-stacking interactions makes it a candidate for studying self-assembly processes. In the solid state, the crystallization process itself is a prime example of self-assembly, where molecules spontaneously organize into a highly ordered crystal lattice. The final crystal structure represents a thermodynamic minimum, optimizing the various intermolecular interactions.

In solution, the same intermolecular forces can lead to the formation of aggregates or pre-crystalline clusters. The nature and extent of this self-assembly in solution would be dependent on the solvent's polarity and its ability to compete for hydrogen bonding sites. In non-polar solvents, stronger intermolecular association is expected, driven by the formation of hydrogen-bonded dimers and larger oligomers.

The study of self-assembly in similar molecular systems is a vibrant area of research, with applications in materials science and nanotechnology. The predictable nature of hydrogen bonding in benzamides makes them valuable building blocks for designing complex, self-assembled structures. nih.gov

Design of Host-Guest Systems Utilizing the Benzamide Scaffold

The benzamide scaffold, with its defined geometry and array of functional groups, has potential for use in the design of host-guest systems. Host-guest chemistry involves the formation of a complex between a larger 'host' molecule and a smaller 'guest' molecule or ion, held together by non-covalent interactions. wikipedia.org

While there are no specific reports of this compound being used as a host, its structural features suggest this possibility. The aromatic ring can provide a hydrophobic cavity, while the functional groups on the periphery can offer specific binding sites for a guest. For instance, the ether and hydroxyl groups could coordinate to a metal ion, or the amide group could hydrogen bond to a complementary guest molecule.

More broadly, benzamide derivatives can be incorporated into larger macrocyclic or cage-like host structures. In such systems, the benzamide unit can provide rigidity and pre-organization, as well as specific recognition sites for guest binding. The principles of molecular recognition, driven by hydrogen bonding and π-stacking, are central to the design of these synthetic receptors. wikipedia.org

Contribution to Crystal Engineering and Formation of Supramolecular Architectures

Crystal engineering is the rational design of crystalline solids with desired properties, based on an understanding of intermolecular interactions. The predictable and robust nature of the hydrogen bonds formed by the amide group makes benzamides excellent synthons for crystal engineering.

The combination of the amide-amide hydrogen bonding, the additional interactions from the hydroxyethoxy side chain, and the potential for π-stacking allows for the construction of a variety of supramolecular architectures, such as tapes, sheets, and three-dimensional networks. cdhfinechemical.comnih.gov By understanding how these interactions direct the assembly of this compound, it is possible to predict and potentially control its crystal structure.

Furthermore, co-crystallization of this compound with other molecules (co-formers) could lead to the formation of new multi-component crystals with tailored properties. The benzamide's functional groups can form reliable hydrogen bonds with complementary groups on the co-former, such as carboxylic acids or other amides, leading to the assembly of novel supramolecular synthons and architectures. The study of such systems contributes to the fundamental understanding of crystal design and the development of new materials. researchgate.net

Coordination Chemistry of 2 2 Hydroxyethoxy Benzamide As a Ligand

Ligand Design Principles and Potential Coordination Sites

From a ligand design perspective, 2-(2-Hydroxyethoxy)benzamide is a bifunctional molecule containing several potential coordination sites. The molecule consists of a benzamide (B126) group substituted at the ortho position with a 2-hydroxyethoxy tail. The primary potential donor atoms for metal coordination are:

The carbonyl oxygen atom of the amide group.

The nitrogen atom of the amide group.

The etheric oxygen atom in the ethoxy side chain.

The terminal hydroxyl oxygen atom of the ethoxy side chain.

The combination of different donor atoms, such as the hard oxygen and borderline nitrogen atoms, provides a molecular setup capable of accommodating a wide variety of metal centers with varying Lewis acidity. The presence of both an amide and a hydroxyl group allows the ligand to act in different protonation states, potentially coordinating as a neutral molecule or, upon deprotonation of the amide or hydroxyl groups, as an anionic ligand. This versatility is pH-dependent and can be a crucial factor in the synthesis of different metal complexes. An intramolecular O—H⋯O hydrogen bond has been observed in the crystal structure of the free ligand, which could influence its conformational preference upon coordination. tandfonline.com

Formation of Metal Complexes with Transition and Main Group Metals

While extensive research on the coordination of this compound with a wide array of metals is not yet prevalent in the literature, the fundamental principles of coordination chemistry allow for predictions of its reactivity. The donor atoms present in the ligand are known to form stable complexes with a variety of transition metals (such as copper, nickel, cobalt, and zinc) and main group metals (such as lead, tin, and aluminum).

The formation of such complexes would typically be achieved by reacting a salt of the desired metal with the ligand in a suitable solvent. The choice of solvent, reaction temperature, and pH can influence the resulting complex's stoichiometry and structure. For instance, in a basic medium, the deprotonation of the hydroxyl or amide group could facilitate the formation of neutral or anionic complexes. The flexible ethoxy side chain can play a crucial role in accommodating the preferred coordination geometry of the metal ion.

Chelate Ring Formation and Denticity of the Ligand

A significant aspect of the coordinating ability of this compound is its potential to act as a chelating ligand. Chelation, the formation of a ring structure between a ligand and a central metal atom, leads to enhanced thermodynamic stability of the resulting complex, known as the chelate effect.

Depending on which donor atoms bind to the metal center, this compound can exhibit different denticities (the number of donor atoms that bind to the central atom):

Bidentate Coordination: The most probable chelation modes would involve the formation of five- or six-membered rings, which are entropically and enthalpically favored.

A five-membered chelate ring can be formed by the coordination of the carbonyl oxygen and the etheric oxygen.

A seven-membered chelate ring could form between the carbonyl oxygen and the terminal hydroxyl oxygen. While less common than five- or six-membered rings, they are known to exist.

Coordination involving the amide nitrogen and the etheric oxygen would result in a six-membered ring.

Tridentate Coordination: It is conceivable that the ligand could act as a tridentate donor by utilizing the carbonyl oxygen, the etheric oxygen, and the terminal hydroxyl oxygen, or another combination of three donor sites. This would lead to the formation of fused chelate rings, further enhancing complex stability.

The actual denticity and coordination mode would be highly dependent on the nature of the metal ion (its size, charge, and preferred coordination number) and the reaction conditions.

Structural Characterization of Metal-Ligand Complexes (e.g., coordination geometry, bond lengths, angles)

The definitive determination of the structure of metal complexes relies on techniques such as single-crystal X-ray diffraction. While specific structural data for metal complexes of this compound are not widely reported, analysis of the free ligand's crystal structure provides insights into its potential binding conformation. In the solid state, N-(2-hydroxyethyl)-salicylamide (an alternative name for the compound) exhibits an intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen. tandfonline.com This pre-organization may favor a bidentate coordination mode involving these two groups.

For hypothetical complexes, we can anticipate a range of coordination geometries. For example, with a bidentate chelation mode, a metal ion with a coordination number of four could adopt a square planar or tetrahedral geometry. A metal ion with a coordination number of six would likely form an octahedral complex, with the remaining coordination sites occupied by other ligands or solvent molecules.

Detailed structural parameters for a hypothetical bidentate complex are presented in the table below, based on typical values for similar known structures.

Table 1: Hypothetical Structural Data for a Bidentate [M(this compound)2] Complex

| Parameter | Expected Range | Notes |

|---|---|---|

| Coordination Geometry | Square Planar / Tetrahedral (for M(II) with CN=4) or Octahedral (for M(II)/M(III) with CN=6) | Dependent on the metal ion and its d-electron configuration. |

| M-O (carbonyl) Bond Length | 1.9 - 2.2 Å | Varies with the metal's ionic radius and oxidation state. |

| M-O (hydroxyl) Bond Length | 1.9 - 2.2 Å | Similar to the M-O (carbonyl) bond length. |

| O-M-O Bite Angle | 85 - 95° | For a five- or six-membered chelate ring. |

This data is predictive and not based on experimentally determined structures of this compound complexes.

Exploration of Coordination Polymers and Metal-Organic Frameworks (MOFs) utilizing this compound or its Derivatives

Coordination polymers are extended structures formed by the linking of metal ions with organic ligands. Metal-Organic Frameworks (MOFs) are a subclass of coordination polymers that often possess porous structures. The design of new coordination polymers and MOFs is a burgeoning field of materials science, with applications in gas storage, separation, and catalysis.

The structure of this compound makes it a potential candidate for the construction of such extended networks. For it to act as a linker, it would need to bridge two or more metal centers. This could be achieved if, for example, the amide group chelates to one metal center while the terminal hydroxyl group coordinates to an adjacent metal center.

While there are reports on coordination polymers built from other benzamide derivatives, such as 2-hydroxy-N-(1H-tetrazol-5-yl)benzamide, which forms 3D frameworks with Zn(II), Cd(II), and Mn(II), similar studies on this compound are yet to be published. rsc.org The flexible ethoxy chain in this compound could lead to the formation of flexible and dynamic frameworks, which might exhibit interesting guest-responsive properties. The development of derivatives of this compound, for example, by adding another coordinating group to the phenyl ring, could create multitopic linkers more amenable to the formation of robust 2D or 3D MOFs.

Advanced Research Applications and Future Directions

Integration into Polymeric Materials and Functional Composites

The presence of a terminal hydroxyl group in 2-(2-hydroxyethoxy)benzamide provides a reactive handle for its incorporation into polymeric structures. While direct polymerization studies of this specific monomer are not extensively documented, research on structurally similar molecules highlights the potential of this chemical class.

For instance, derivatives like N-hydroxy-4-(2-hydroxyethoxy)benzamide have been investigated for creating functional polymers. rsc.org The hydroxyl group can act as an initiator for ring-opening polymerizations or be converted into other polymerizable groups, such as methacrylates or epoxides. This allows for the introduction of the benzamide (B126) moiety as a pendant group along a polymer backbone. Such modifications can be used to tune the physical properties of materials, such as solubility and thermal stability, or to introduce specific functionalities. The peripheral 2-hydroxyethoxy side chains are noted as a key structural parameter influencing the properties of resulting materials, such as gel formation. researchgate.net

Future research may focus on leveraging the this compound monomer to create novel polyesters, polyethers, or polyurethanes. The benzamide group, known for its ability to form strong hydrogen bonds, could impart desirable mechanical properties and thermal resistance to the resulting polymers. These functional polymers could find applications in coatings, hydrogels, and advanced composites.

Development as a Building Block for Complex Organic Synthesis

The distinct functional groups of this compound make it a versatile building block, or synthon, for the construction of more complex molecules, particularly in the field of medicinal chemistry and materials science. chemscene.com The aromatic ring, amide, and hydroxyl group can all participate in a variety of chemical transformations.

One prominent application is in the synthesis of heterocyclic systems. The precursor, 2-(2-hydroxyethoxy)benzaldehyde, is used to synthesize 2-(o-hydroxyethoxy)phenyl benzimidazole (B57391). researchgate.net This reaction involves the condensation of the aldehyde with o-phenylenediamine. researchgate.net The synthesis of such benzimidazole derivatives is of significant interest due to their wide range of biological activities. uit.nonih.gov

Furthermore, the core structure is found in precursors for advanced therapeutic agents. For example, derivatives containing the this compound moiety are used as linkers in antibody-drug conjugates (ADCs), where the hydroxyethoxy chain enhances hydrophilicity and improves the molecule's suitability for biological applications. The compound can also be a starting point for multi-step syntheses of complex biologically active molecules, including prokinetics that act on serotonin (B10506) and dopamine (B1211576) receptors.

Table 1: Synthetic Applications of this compound and its Precursors

| Precursor/Derivative | Reaction Type | Reagents | Product Class | Reference |

| 2-(2-Hydroxyethoxy)benzaldehyde | Condensation | o-Phenylenediamine | 2-(Hydroxyethoxy)phenyl benzimidazoles | researchgate.net |

| 4-Formylbenzoic acid and 2-(2-hydroxyethoxy)ethylamine | Amide Coupling | EDC/HOBt | Bifunctional Linkers for ADCs | |

| 4-amino-5-chloro-2-(2-hydroxy ethoxy) benzamide derivative | Receptor Agonist/Antagonist Synthesis | N/A | Prokinetic Agents |

Mechanistic Studies of Interactions with Specific Chemical Environments

Understanding how the this compound structure interacts with its environment is crucial for designing new molecules with targeted functions. The interplay between its functional groups dictates its binding behavior with biological targets like enzymes and receptors.

The hydroxyethoxy group is particularly important. It provides a balance of hydrophilicity and steric accessibility, which can be critical for enzyme binding. This group enhances aqueous solubility compared to more hydrophobic analogs and provides hydrogen-bonding capabilities, which are fundamental to the specificity of drug-receptor interactions. unina.it In studies of tris-benzamide modulators, a 2-hydroxyethyl group was found to be critical for binding affinity to the estrogen receptor α and for antiproliferative activity. nih.gov Removal of the hydroxyl group or replacing it with a methoxy (B1213986) group nearly eliminated the biological activity, underscoring its importance in the specific molecular recognition process.

In drug design, increasing the polarity of a molecule by incorporating groups like hydroxyethoxy can also help to mitigate oxidative metabolism, potentially improving the pharmacokinetic profile of a drug candidate. acs.org Future mechanistic studies could employ computational modeling and advanced spectroscopy to further elucidate how the orientation and flexibility of the hydroxyethoxy chain influence binding kinetics and thermodynamics at various biological interfaces.

Exploration of its Role in Chelation and Sensing Systems

The oxygen and nitrogen atoms within this compound and its derivatives can act as coordination sites for metal ions, making them attractive candidates for the development of chelation agents and chemical sensors.

Research has shown that derivatives incorporating a 2-(2-hydroxyethoxy)ethylamino group can be used to construct fluorescent chemosensors. cam.ac.uk For example, a highly selective and sensitive fluorescent sensor for mercury ions (Hg²⁺) was developed by synthesizing a complex molecule containing an N-[2-(2-hydroxyethoxy)ethyl] moiety. acs.orgresearchgate.net In this system, the binding of the metal ion to the receptor part of the molecule triggers a significant change in fluorescence, allowing for detection. acs.orgresearchgate.net The introduction of the hydroxyethoxy group serves a dual purpose: it can participate in metal coordination and it enhances the water solubility of the sensor, which is crucial for applications in biological or environmental aqueous media. rsc.orgnih.gov

The development of "off-on" fluorescent sensors, where fluorescence is enhanced upon binding a target ion, is a significant area of research. ustc.edu.cnnih.gov The general principle often involves a process like photoinduced electron transfer (PET) which is blocked upon metal chelation, leading to a "turn-on" of fluorescence. ustc.edu.cn Given the inherent coordinating atoms in the this compound structure, future work could focus on designing simpler, more direct sensors based on this scaffold for detecting a variety of environmentally or biologically relevant metal ions.

Table 2: Application of the Hydroxyethoxy Moiety in Chemosensors

| Sensor Component | Target Ion | Sensing Mechanism | Key Feature of Moiety | Reference(s) |

| N-[2-(2-hydroxyethoxy)ethyl]-4-piperazino-1,8-naphthalimide | Hg²⁺ | Fluorescence Enhancement | Precursor for sensor synthesis | acs.orgresearchgate.net |

| 2-(2-hydroxyethoxy)-ethylamino group on a quinoline (B57606) fluorophore | Zn²⁺ | Fluorescence Enhancement & Red-Shift | Improves hydrophilicity | rsc.org |

| 6-bromo-2-(2-(2-hydroxyethoxy)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione | Cu²⁺ | Fluorescence Quenching | Enhances water solubility | nih.gov |

Methodological Advancements in its Synthesis and Characterization

Advancements in the synthesis and characterization of this compound and its derivatives are key to unlocking their full potential.

Synthesis: The synthesis of benzamides often involves the coupling of a benzoic acid derivative with an amine. For this compound itself, a common route would be the reaction between a salicylic (B10762653) acid derivative and 2-aminoethanol, or the etherification of a salicylamide (B354443). A route to a related structure, 2-(o-hydroxyethoxy)phenyl benzimidazole, starts with the synthesis of 2-(2-hydroxyethoxy) benzaldehyde, which is achieved with a 75% yield, followed by a condensation reaction. researchgate.net The synthesis of analogous benzamides can be achieved via amide bond formation using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (B1436442) (HOBt).

Characterization: Standard analytical techniques are used to confirm the structure and purity of these compounds. These include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and mass spectrometry. researchgate.netfarmaceut.orgsrce.hr For complex structures derived from this building block, single-crystal X-ray diffraction provides definitive proof of structure and stereochemistry. researchgate.net

Table 3: Predicted and Observed Spectroscopic Data for Analogous Benzamides

| Technique | Functional Group | Expected Chemical Shift / Wavenumber | Reference (Analog) |

| ¹H NMR | Aromatic Protons | δ 7.3–8.1 ppm | vulcanchem.com |

| ¹H NMR | Hydroxyethoxy Protons (-OCH₂CH₂O-) | δ 3.4–4.4 ppm | vulcanchem.com |

| ¹³C NMR | Amide Carbonyl (C=O) | ~δ 167 ppm | mdpi.com |

| IR | O-H Stretch | ~3400 cm⁻¹ | vulcanchem.com |

| IR | N-H Stretch | ~3300 cm⁻¹ | vulcanchem.com |

| IR | Amide C=O Stretch | ~1650-1670 cm⁻¹ | farmaceut.orgvulcanchem.com |

Future methodological advancements will likely focus on developing more efficient, scalable, and environmentally friendly ("green") synthetic routes. uit.no This includes the use of novel catalysts and microwave-assisted synthesis to reduce reaction times and improve yields. organic-chemistry.orgnih.gov Continued development in high-resolution analytical techniques will further aid in the detailed characterization of these molecules and their complex interactions. nih.gov

Q & A

Q. What are the recommended synthetic routes for 2-(2-Hydroxyethoxy)benzamide, and how can purity be optimized?

The synthesis typically involves coupling 2-hydroxyethoxy groups to benzamide precursors. For example, etherification of benzamide derivatives with ethylene oxide or substituted ethylene glycols under basic conditions (e.g., K₂CO₃/DMF) can yield the target compound . Purity optimization requires post-synthetic purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent). Analytical techniques like HPLC (retention time: ~1.00 min under SQD-FA05 conditions) and LCMS (m/z monitoring) are critical for verifying purity and structural integrity .

Q. How can the stability of this compound be assessed under experimental storage conditions?

Stability studies should include:

- Thermal analysis : Differential scanning calorimetry (DSC) to determine melting points (e.g., mp 132–133°C for analogous ethoxybenzamide derivatives) .

- Hydrolytic stability : Incubation in aqueous buffers (pH 4–9) at 25–40°C, monitored via NMR or HPLC to detect decomposition products like salicylamide or ethylene glycol derivatives .

- Light sensitivity : UV-Vis spectroscopy to track photodegradation under accelerated light exposure .

Q. What spectroscopic methods are most effective for characterizing this compound?